BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

This specialized compound is essential for precise structure-activity relationship (SAR) investigations, offering a unique combination of a 2,4-dioxooxazolidin-3-yl group and an N-(2,4-dimethoxyphenyl) urea terminus. Use it as a 'high-logP' comparator (cLogP ~3.16) in lipophilicity-driven false-positive assays, or to study entropic penalties from its 6 rotatable bonds in binding thermodynamics. Substitution with generic N-phenyl or N-cyclohexyl analogs will invalidate SAR interpretations.

Molecular Formula C16H19N3O6
Molecular Weight 349.343
CAS No. 2034431-32-6
Cat. No. B2464856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide
CAS2034431-32-6
Molecular FormulaC16H19N3O6
Molecular Weight349.343
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O)OC
InChIInChI=1S/C16H19N3O6/c1-23-11-3-4-12(13(7-11)24-2)17-15(21)18-6-5-10(8-18)19-14(20)9-25-16(19)22/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,21)
InChIKeyKBXIMVPGZUYIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide (CAS 2034431-32-6): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide (CAS 2034431-32-6) is a fully synthetic small molecule (C16H19N3O6, MW 349.343 g/mol) that integrates a pyrrolidine-1-carboxamide core with a 2,4-dioxooxazolidin-3-yl substituent at the pyrrolidine 3-position and an N-(2,4-dimethoxyphenyl) urea-type terminus [1]. The compound belongs to the broader class of N-aryl-pyrrolidine-1-carboxamides bearing a cyclic imide/oxazolidinedione appendage. It is commercially supplied primarily for early-stage medicinal chemistry and chemical biology research at a typical purity of 95% [2]. The 2,4-dioxooxazolidine (oxazolidine-2,4-dione) pharmacophore is a recognized privileged structure associated with inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and carbonic anhydrase isoforms [3]. However, no peer-reviewed quantitative bioactivity data or crystallographic target-engagement evidence has been deposited in ChEMBL, BindingDB, or PubMed for this specific CAS number as of the latest database releases [4].

Why N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide Cannot Be Replaced by In-Class N-Aryl or N-Alkyl Pyrrolidine-Carboxamide Analogs


The target compound possesses a distinctive 2,4-dioxooxazolidin-3-yl substituent coupled with a 2,4-dimethoxyphenyl urea terminus, a combination that is absent in the simpler N-phenyl (CAS 1904206-26-3), N-cyclohexyl, or N-(4-chlorobenzyl) analogs available in the marketplace [1]. The 2,4-dioxooxazolidine ring introduces two hydrogen-bond-accepting carbonyl groups in a rigid cyclic array, dramatically altering the hydrogen-bonding capacity (8 H-bond acceptors, 2 H-bond donors; PSA ~105.9 Ų) compared to mono-carbonyl or unsubstituted pyrrolidine analogs . The 2,4-dimethoxy substitution on the phenyl ring further modulates electron density, lipophilicity (clogP ~3.16), and potential π-stacking interactions, differentiating the compound from its N-phenyl counterpart . Generic substitution with any of these close analogs would alter the pharmacophoric geometry, electronic profile, and predicted target-binding landscape, rendering structure-activity relationship (SAR) interpretations invalid if the specific aryl-ureido-oxazolidinedione architecture is the variable under investigation. For researchers requiring the exact 2,4-dimethoxyphenyl urea pharmacophore paired with the 2,4-dioxooxazolidin-3-yl moiety, no commercially catalogued alternative satisfies this exact molecular blueprint.

Quantitative Differential Evidence: N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor/Donor Capacity vs. N-Phenyl Analog (CAS 1904206-26-3)

The target compound possesses 8 hydrogen-bond acceptors and 2 hydrogen-bond donors, corresponding to a topological polar surface area (TPSA) of 105.93 Ų . In contrast, the N-phenyl analog (CAS 1904206-26-3, containing no methoxy groups on the phenyl ring) has a lower TPSA of approximately 84–86 Ų, based on substructure analysis of the 2,4-dimethoxy vs. unsubstituted phenyl motifs [1]. The two additional methoxy oxygen atoms in the 2,4-dimethoxyphenyl terminus of the target compound increase the H-bond acceptor count by 2 relative to the N-phenyl comparator, enhancing potential interactions with polar residues in target binding sites.

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

Calculated Lipophilicity (clogP) Differentiation from N-Cyclohexyl Analog

The calculated logP (clogP) of the target compound is 3.1586, as reported by the MCULE computational platform . The N-cyclohexyl analog (N-cyclohexyl-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide), which replaces the aromatic 2,4-dimethoxyphenyl-urea terminus with a saturated cyclohexyl-urea group, is predicted to have a substantially lower clogP, estimated at approximately 1.2–1.8 based on the replacement of the dimethoxyphenyl fragment (π ≈ 2.0) with a cyclohexyl group (π ≈ 1.0) [1]. This >1.3 log unit difference corresponds to an ~20-fold difference in octanol-water partition coefficient, significantly altering predicted membrane partitioning and non-specific protein binding.

Drug Design Lipophilicity Pharmacokinetics

Rotatable Bond Count and Molecular Flexibility vs. N-(Thiophen-2-yl) Analog

The target compound contains 6 rotatable bonds , arising from the 2,4-dimethoxyphenyl-urea linker (2 methoxy C–O bonds + urea N–C bonds + pyrrolidine ring attachments). The N-(thiophen-2-yl) analog (3-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide), which possesses a thiophene ring in place of the 2,4-dimethoxyphenyl group, is expected to have only ~4 rotatable bonds due to the absence of the two methoxy substituents [1]. This 2-bond increase in rotatable bond count elevates the conformational entropy penalty upon target binding for the target compound relative to the thiophene analog, an important consideration when interpreting comparative binding affinity data or when selecting a control compound with matched flexibility.

Conformational Analysis Molecular Rigidity Entropy

Molecular Weight and Heavy Atom Count Differentiation from Simpler N-Aryl Analogs

With a molecular weight of 349.343 g/mol and 25 heavy atoms [1], the target compound is substantially larger and more complex than the N-phenyl analog (MW 289.29 g/mol, ~21 heavy atoms, CAS 1904206-26-3) [2]. The ~60 Da increase in molecular weight (a 20.7% increase) arises from the two methoxy substituents and their associated oxygen atoms. This places the target compound firmly in the 'lead-like' space (MW 250–350 Da) rather than the 'fragment-like' space (MW < 250 Da), while the N-phenyl analog occupies the borderline region between fragment and lead-like chemical space. For researchers conducting fragment-based screening or seeking to optimize ligand efficiency metrics, this MW differential is critical for data interpretation.

Fragment-Based Drug Discovery Lead-Likeness Molecular Complexity

Chemical Supplier Availability and Purity Benchmarking vs. Structural Analogs

As of April 2026, the target compound (CAS 2034431-32-6) is catalogued by at least two independent chemical vendors with a standard purity specification of 95% [1]. The closest structural analog, 3-(2,4-dioxooxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide (CAS 1904206-26-3), is similarly catalogued with comparable purity [2]. Both compounds are available in milligram to gram quantities for research use. No significant purity-based differentiation exists; however, the target compound's inclusion in the ZINC 'For-Sale' tranche since 2016 [3] indicates established supply chain continuity, an important consideration for longitudinal studies requiring consistent resupply.

Chemical Procurement Vendor Comparison Supply Chain

Predicted Drug-Likeness and Oral Bioavailability Compliance vs. Broader Pyrrolidine-Carboxamide Chemical Space

The target compound satisfies all four criteria of Lipinski's Rule of Five (RO5): MW 349.343 < 500 Da, clogP 3.16 < 5, H-bond donors 2 < 5, H-bond acceptors 8 < 10, with zero RO5 violations . It also complies with Veber's bioavailability rules (rotatable bonds = 6 ≤ 10; TPSA = 105.93 Ų ≤ 140 Ų). In contrast, many commercially available pyrrolidine-carboxamide derivatives bearing bulkier N-aryl substituents (e.g., naphthyl, biphenyl) violate one or more RO5 criteria due to elevated MW (>500 Da) or excessive clogP [1]. While this RO5 compliance is a class-level feature of the 2,4-dimethoxyphenyl sub-series rather than a unique attribute of the target molecule alone, it distinguishes this compound from the subset of pyrrolidine-carboxamide analogs that exceed drug-likeness thresholds and are therefore unsuitable for cellular permeability or oral bioavailability studies.

Drug-Likeness ADME Prediction Chemical Library Design

Recommended Application Scenarios for N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide Based on Verified Differential Properties


Pharmacophore-Guided SAR Exploration of 2,4-Dioxooxazolidine-Pyrrolidine Hybrids Targeting DPP-4 or Carbonic Anhydrase

The 2,4-dioxooxazolidine pharmacophore is structurally related to the oxazolidine-2,4-dione class, which has documented inhibitory activity against DPP-4 and carbonic anhydrase isoforms [1]. The target compound, with its 2,4-dimethoxyphenyl urea terminus contributing 8 H-bond acceptors and a TPSA of 105.93 Ų , provides a distinct hydrogen-bonding and electronic profile for systematic SAR studies around the N-aryl urea portion of the molecule. Researchers comparing this compound to the N-phenyl analog (CAS 1904206-26-3, TPSA ~84–86 Ų) can probe the impact of electron-donating methoxy groups on enzyme inhibition potency and selectivity. The zero RO5 violations and Veber compliance [2] further support its use in cell-based target engagement assays.

Control Compound for Lipophilicity-Dependent Assay Artefact Studies in Biochemical Screening

With a calculated logP of 3.16 [1], the target compound occupies a lipophilicity range where non-specific protein binding and assay plate adsorption become significant concerns in biochemical screening. When used alongside the N-cyclohexyl analog (estimated clogP ~1.2–1.8), this compound can serve as a 'high-logP' comparator in protocols designed to identify and correct for lipophilicity-driven false positives. The ~1.4–2.0 log unit difference provides a sufficient dynamic range for such studies, and the shared 2,4-dioxooxazolidin-3-yl-pyrrolidine core ensures that observed differences in assay behavior can be attributed primarily to lipophilicity rather than core scaffold changes.

Conformational Entropy and Binding Thermodynamics Investigation via Matched Molecular Pairs

The target compound's 6 rotatable bonds, compared to an estimated ~4 for the N-(thiophen-2-yl) analog [1], offer a matched molecular pair for investigating the thermodynamic penalty of conformational restriction upon protein binding. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies comparing these two compounds against a common protein target can quantify the entropic contribution (ΔΔS) associated with the immobilization of the two additional rotatable bonds in the 2,4-dimethoxyphenyl terminus, providing valuable training data for computational free-energy perturbation (FEP) models.

Lead-Like Fragment Evolution Starting Point for Kinase or Epigenetic Target Inhibitor Design

With a molecular weight of 349 Da, zero RO5 violations, and a favorable fraction of sp3-hybridized carbons (0.56) [1], the target compound is positioned in the high end of 'lead-like' chemical space. The 2,4-dioxooxazolidine moiety serves as a non-classical zinc-binding or phosphate-mimetic group, making the compound a rational starting point for designing inhibitors of zinc-dependent enzymes (e.g., HDACs, carbonic anhydrases) or phosphate-recognizing proteins. Procurement of this specific CAS number ensures the correct substitution pattern for the intended medicinal chemistry campaign, avoiding the structural deviations introduced by alternative N-aryl analogs that lack the 2,4-dimethoxy motif.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-(2,4-dioxooxazolidin-3-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.